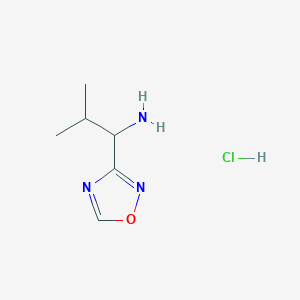
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride
Vue d'ensemble
Description
“2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are known for their wide range of applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride”, can be achieved through several methods. One method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” includes a 1,2,4-oxadiazole ring, which serves as a convenient precursor for the generation of other heterocyclic and acyclic compounds . The 1,2,4-oxadiazole ring can undergo various reactions with different nucleophiles, and additional electrophilic activation is often required for these transformations .Chemical Reactions Analysis
1,2,4-Oxadiazoles, including “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride”, can undergo various chemical reactions. These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products . To achieve the synthetic transformations of the 1,2,4-oxadiazole ring using different nucleophiles, additional electrophilic activation is required .Applications De Recherche Scientifique
Application 1: Anti-Infective Agents
- Summary of the Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are used in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .
- Results or Outcomes: The evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .
Application 2: Agricultural Biological Activities
- Summary of the Application: 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used to combat plant diseases that threaten food security.
- Results or Outcomes: Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) . Some compounds also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values ranging from 19.04 to 31.40 μg/mL, better than that of BMT (EC50 = 68.50 μg/mL) and TDC (EC50 = 91.05 μg/mL) .
Application 3: Nematocidal Activity
- Summary of the Application: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activity against Meloidogyne incognita .
- Results or Outcomes: The bioassays results showed that the title compounds exhibited moderate nematocidal activity .
Application 4: Anti-Fungal Activity
- Summary of the Application: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anti-fungal activity against Rhizoctonia solani .
- Results or Outcomes: The bioassays results showed that the title compounds exhibited moderate anti-fungal activity .
Application 5: Anti-Tuberculosis Agents
- Summary of the Application: 1,2,4-oxadiazoles have been synthesized as anti-tuberculosis agents . They are used in the treatment of tuberculosis caused by Mycobacterium tuberculosis .
Application 6: Anti-Malarial Agents
Safety And Hazards
The safety and hazards associated with “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” include the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Propriétés
IUPAC Name |
2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(2)5(7)6-8-3-10-9-6;/h3-5H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORFBOQFXAPQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



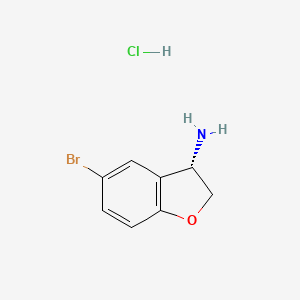
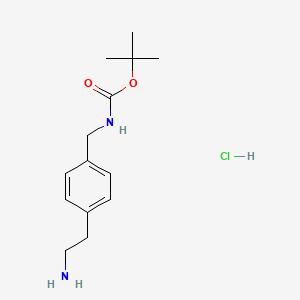
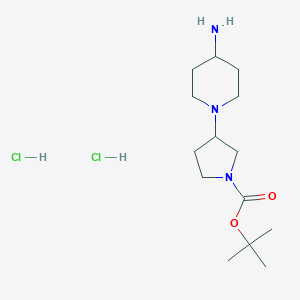

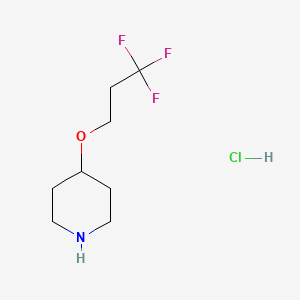
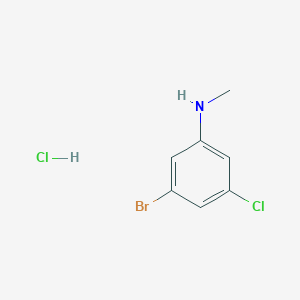
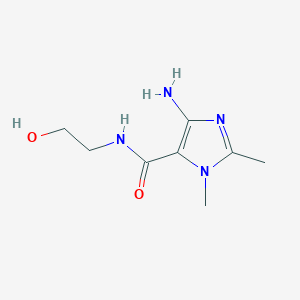
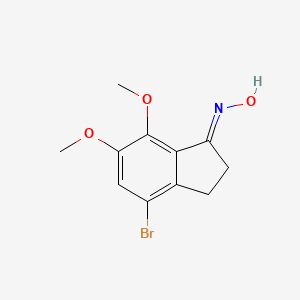
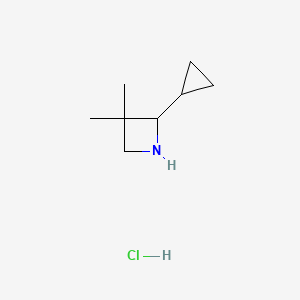

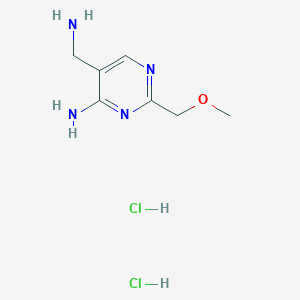
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
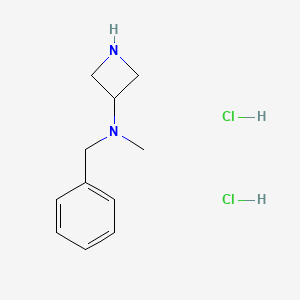
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)